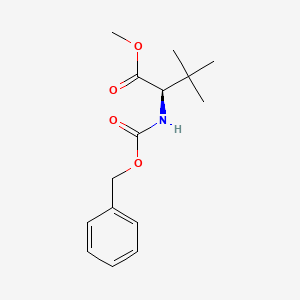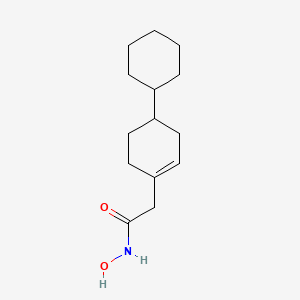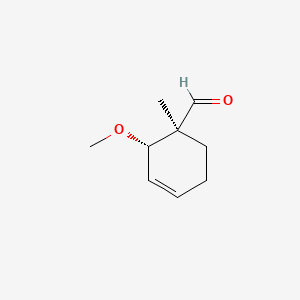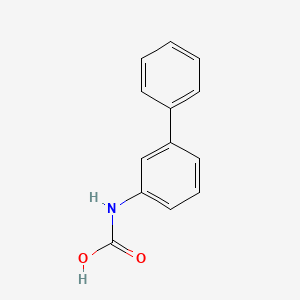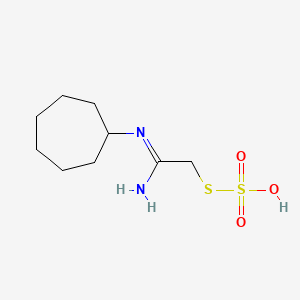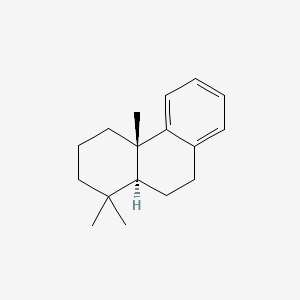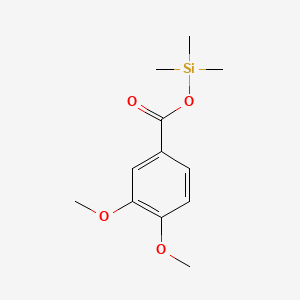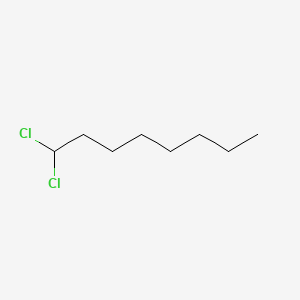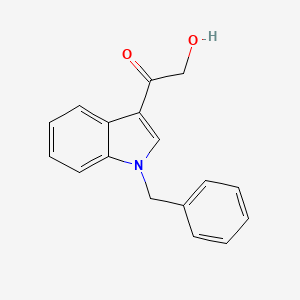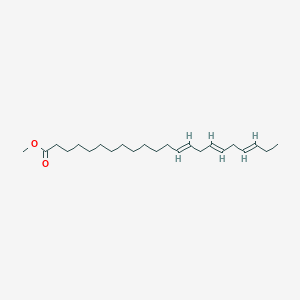
methyl (13E,16E,19E)-docosa-13,16,19-trienoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is a methyl ester derivative of docosatrienoic acid This compound is a long-chain polyunsaturated fatty acid with three conjugated double bonds at positions 13, 16, and 19
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (13E,16E,19E)-docosa-13,16,19-trienoate typically involves the esterification of docosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Functionalized esters with various substituents.
Applications De Recherche Scientifique
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
Mécanisme D'action
The mechanism of action of methyl (13E,16E,19E)-docosa-13,16,19-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate: Another long-chain polyunsaturated fatty acid methyl ester with six double bonds.
Methyl (10E,13E,16E,19E)-10,13,16,19-docosatetraenoate: A similar compound with four double bonds.
Uniqueness
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and act as a precursor to bioactive lipids sets it apart from other similar fatty acid methyl esters .
Propriétés
Formule moléculaire |
C23H40O2 |
|---|---|
Poids moléculaire |
348.6 g/mol |
Nom IUPAC |
methyl (13E,16E,19E)-docosa-13,16,19-trienoate |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+ |
Clé InChI |
RXNIYBHTXVTSAK-JSIPCRQOSA-N |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


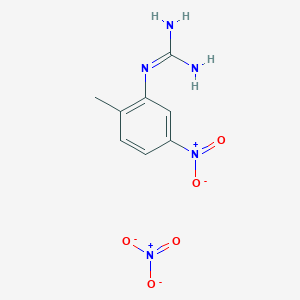
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)


